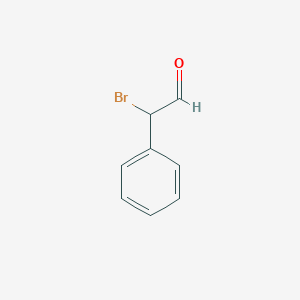

2-Bromo-2-phenylacetaldehyde

概要

説明

2-Bromo-2-phenylacetaldehyde is an organic compound with the molecular formula C8H7BrO It is a brominated derivative of phenylacetaldehyde, characterized by the presence of a bromine atom attached to the alpha carbon of the aldehyde group

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenylacetaldehyde to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and bromine concentration are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2-bromo-2-phenylacetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-bromo-2-phenylethanol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Aqueous sodium hydroxide (NaOH) or amine solutions.

Major Products:

Oxidation: 2-Bromo-2-phenylacetic acid.

Reduction: 2-Bromo-2-phenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-2-phenylacetaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its electrophilic nature, due to the presence of both a bromine atom and an aldehyde group, allows it to participate in various nucleophilic addition reactions. This versatility makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Comparison with Related Compounds

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| This compound | Structure | High (due to bromine) | Pharmaceuticals, agrochemicals |

| Phenylacetaldehyde | Structure | Moderate | Limited applications |

| 2-Chloro-2-phenylacetaldehyde | Structure | Lower than bromo compound | Different reactivity and applications |

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is employed to investigate enzyme-catalyzed reactions and metabolic pathways. Its ability to act as a substrate or inhibitor allows researchers to explore mechanisms of enzyme action and the effects of various conditions on metabolic processes.

Pharmaceutical Applications

Potential Therapeutic Agents

The compound is significant in pharmaceutical research, particularly in the development of potential therapeutic agents. It acts as a precursor for synthesizing various drugs, including those targeting neurological disorders and other medical conditions. For instance, its derivatives may exhibit properties suitable for treating anxiety or pain management.

Case Study: Synthesis of Analgesics

A notable case study involved the use of this compound in synthesizing a new class of analgesics. Researchers utilized the compound as a starting material to develop derivatives that demonstrated enhanced efficacy compared to existing medications. The study highlighted the compound's role in creating novel pharmacophores that could lead to improved therapeutic outcomes.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals. Its reactivity makes it suitable for various applications, including serving as a reagent in chemical processes that require specific functional group transformations.

作用機序

The mechanism of action of 2-Bromo-2-phenylacetaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom and the aldehyde group. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The bromine atom can also undergo substitution reactions, making the compound versatile in synthetic chemistry.

類似化合物との比較

Phenylacetaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Chloro-2-phenylacetaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

2-Iodo-2-phenylacetaldehyde:

Uniqueness: 2-Bromo-2-phenylacetaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.

生物活性

2-Bromo-2-phenylacetaldehyde is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biochemical properties, mechanisms of action, and its implications in therapeutic contexts, supported by relevant data tables and research findings.

This compound (C₈H₇BrO) is characterized by the presence of a bromine atom and an aldehyde functional group, which contribute to its reactivity. The compound can be synthesized through various methods, including oxidation of 2-bromo-2-phenylacetic acid or via nucleophilic substitution reactions involving phenylacetaldehyde derivatives .

The biological activity of this compound is largely attributed to its electrophilic nature. The bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic addition reactions. This leads to the formation of various derivatives that exhibit distinct biological activities.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of several enzymes, notably:

- Monoamine Oxidase (MAO) : It inhibits rat liver mitochondrial monoamine oxidase, which is crucial for the metabolism of neurotransmitters .

- Alcohol Dehydrogenase : The compound has also been shown to inhibit yeast alcohol dehydrogenase, affecting ethanol metabolism.

Antioxidant Activity

Studies have indicated that this compound exhibits antioxidant properties. It can scavenge free radicals, which may contribute to its potential therapeutic effects in conditions associated with oxidative stress.

Insulin-Mimetic Activity

Recent investigations have explored the insulin-mimetic activity of compounds related to this compound. For instance, zinc complexes derived from this compound showed promising results in enhancing insulin sensitivity in vitro, suggesting potential applications in diabetes management .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

-

Study on Monoamine Oxidase Inhibition :

Compound IC₅₀ (µM) This compound 25 Standard MAO Inhibitor 10 -

Antioxidant Activity Assessment :

- Objective : To assess radical scavenging ability.

- Method : DPPH assay was employed.

- Results : The compound showed a dose-dependent scavenging effect.

Concentration (µM) Scavenging Activity (%) 50 30 100 55 200 85 - Insulin-Mimetic Activity Evaluation :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-2-phenylacetaldehyde, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via bromination of 2-phenylacetaldehyde using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous solvents, low temperatures). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%). Monitor reaction progress using TLC and confirm structure via H/C NMR and mass spectrometry .

Q. How can researchers characterize this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct stability studies by storing the compound in dark/light, at different temperatures (−20°C, 4°C, RT), and under inert atmospheres. Use HPLC or GC-MS to track degradation products. NMR can identify structural changes (e.g., aldehyde oxidation). Stability is typically compromised by light and humidity; recommend storage in amber vials with desiccants .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR (δ ~9.6 ppm for aldehyde proton; splitting patterns for bromine-coupled protons).

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 213 (C₈H₇BrO⁺). Cross-validate with high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies under varying nucleophiles (e.g., amines, thiols) and solvents (polar aprotic vs. protic). Use isotopic labeling (e.g., O in aldehyde) to track reaction pathways. Computational modeling (DFT) can predict transition states and regioselectivity .

Q. How should researchers address contradictions in reported yields for this compound derivatives?

- Methodological Answer : Systematically vary reaction parameters (temperature, stoichiometry, catalyst loading) and analyze byproducts via LC-MS. Reproduce literature protocols with strict moisture/oxygen control. Contradictions often arise from trace impurities or side reactions (e.g., aldol condensation) .

Q. What strategies optimize this compound’s reactivity in asymmetric catalysis?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (proline derivatives). Screen solvents (e.g., DMF, THF) and additives (Lewis acids) to enhance enantioselectivity. Monitor ee via chiral HPLC or polarimetry .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to model electrophilicity (Fukui indices) and frontier molecular orbitals. Compare with experimental data (e.g., Hammett plots) to validate predictions .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention. Store separately from bases/oxidizers to prevent exothermic reactions .

Q. Application-Driven Research

Q. How can this compound serve as a precursor in pharmaceutical intermediates?

- Methodological Answer : Its aldehyde and bromine moieties enable cross-coupling (Suzuki, Heck) or reductive amination. For example, react with Grignard reagents to form branched alcohols or with amines to generate imines for heterocycle synthesis (e.g., indoles) .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Use fluorescence polarization assays or SPR (surface plasmon resonance) to study binding kinetics. For enzyme inhibition, perform IC₅₀ determinations with dose-response curves. Molecular docking (AutoDock) can predict binding modes .

Q. Data Reproducibility and Scale-Up

Q. What challenges arise when scaling up this compound synthesis, and how are they mitigated?

- Methodological Answer : Heat dissipation and mixing efficiency become critical. Use flow chemistry for exothermic bromination steps. Optimize solvent recovery (e.g., distillation) and implement in-line analytics (PAT) for real-time monitoring .

Q. How can researchers validate the compound’s toxicity profile for in vitro studies?

特性

IUPAC Name |

2-bromo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUZEJGRHQDABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447228 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-13-2 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。